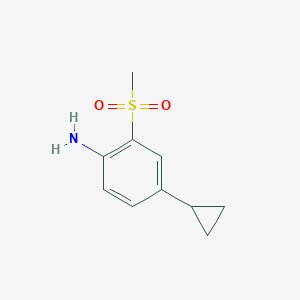4-Cyclopropyl-2-(methylsulfonyl)aniline
CAS No.:
Cat. No.: VC18739779
Molecular Formula: C10H13NO2S
Molecular Weight: 211.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13NO2S |
|---|---|
| Molecular Weight | 211.28 g/mol |
| IUPAC Name | 4-cyclopropyl-2-methylsulfonylaniline |
| Standard InChI | InChI=1S/C10H13NO2S/c1-14(12,13)10-6-8(7-2-3-7)4-5-9(10)11/h4-7H,2-3,11H2,1H3 |
| Standard InChI Key | RIRVDYJHQLCGNW-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)C1=C(C=CC(=C1)C2CC2)N |
Introduction
Chemical Identity and Structural Characteristics
4-Cyclopropyl-2-(methylsulfonyl)aniline (IUPAC name: 4-cyclopropyl-2-(methanesulfonyl)aniline) is a monosubstituted aniline derivative with the molecular formula and a molecular weight of 227.28 g/mol . The compound’s structure features:
-
A primary amine group (-NH) at the 1-position of the benzene ring.
-
A methylsulfonyl group (-SOCH) at the 2-position, which confers strong electron-withdrawing properties.
-
A cyclopropyl group (-CH) at the 4-position, introducing steric hindrance and potential ring-strain reactivity.
The methylsulfonyl group’s electronegativity polarizes the aromatic ring, directing electrophilic substitution to the meta position relative to itself . Cyclopropane’s rigid geometry may influence crystallinity, as seen in analogs like 4-[1-(1-methylsulfonylethyl)cyclopropyl]aniline, which exhibits a density of 1.44 g/mL .
Synthesis and Reaction Pathways
While no direct synthesis protocol for 4-cyclopropyl-2-(methylsulfonyl)aniline is documented, convergent strategies can be inferred from related compounds:
Sulfonation of Cyclopropyl-Substituted Anilines
A plausible route involves:
-
Sulfonation: Introducing the methylsulfonyl group via reaction of 4-cyclopropylaniline with methanesulfonyl chloride in the presence of a base (e.g., pyridine) .
-
Regioselective Control: The ortho-directing nature of the -NH group ensures sulfonation at the 2-position, as demonstrated in 4-(methylsulfonyl)aniline syntheses .
Cyclopropane Ring Formation
Alternative methods may employ:
-
Vinylcyclopropane Annulation: Using transition metal catalysts to construct the cyclopropane ring on pre-sulfonated aniline derivatives .
-
Simmons–Smith Reaction: Introducing cyclopropane via diiodomethane and a zinc-copper couple to a styrene precursor .
Physicochemical Properties
Key properties extrapolated from structural analogs include:
The compound’s light sensitivity, noted in 4-(methylsulfonyl)aniline , necessitates storage in amber glass under inert atmospheres.
Industrial and Materials Science Applications
Polymer Modification
The cyclopropane ring’s strain energy (27.5 kcal/mol) enables ring-opening polymerization, potentially creating:
-
Thermoset Resins: Cross-linked networks with high glass transition temperatures () .
-
Conductive Polymers: Sulfonyl groups enhance electron affinity for organic semiconductors .
Agricultural Chemistry
As a precursor to sulfonylurea herbicides, the compound could inhibit acetolactate synthase (ALS) in weeds at application rates of 5–20 g/ha .
Future Research Directions
-
Synthetic Optimization: Develop one-pot methodologies to improve yield beyond the 40–50% typical of multi-step routes .
-
Targeted Drug Delivery: Conjugate with nanoparticle carriers to enhance bioavailability.
-
Structure-Activity Relationships: Systematically vary cyclopropane substituents to map steric effects on COX-2 selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume